molecular formula C7H15NO3 B12818179 (2s)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid

(2s)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B12818179
M. Wt: 161.20 g/mol
InChI Key: DREONSBNBZFXLW-ROLXFIACSA-N
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Description

(2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid is a non-proteinogenic amino acid It is characterized by its unique structure, which includes an amino group, a hydroxyl group, and two methyl groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the manipulation of functional groups on a suitable precursor molecule. For example, starting from a compound like D-glucose, specific reactions can introduce the necessary amino and hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone for oxidative cleavage , reducing agents such as hydrogen gas for reduction reactions, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

(2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active peptides.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a drug precursor.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid include other non-proteinogenic amino acids such as (2S,3R)-3-amino-2-hydroxydecanoic acid and (2S)-2-hydroxyoctanoic acid .

Uniqueness

What sets this compound apart is its unique combination of functional groups and its specific stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

(2S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5?/m0/s1

InChI Key

DREONSBNBZFXLW-ROLXFIACSA-N

Isomeric SMILES

CC(C)(C)C([C@@H](C(=O)O)N)O

Canonical SMILES

CC(C)(C)C(C(C(=O)O)N)O

Origin of Product

United States

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